Ethyl (formylamino)(thioxo)acetate
Overview
Description
Ethyl (formylamino)(thioxo)acetate, also known as Ethyl [2-(formylamino)-1,3-thiazol-4-yl]acetate, is a chemical compound with the linear formula C8H10N2O3S . It is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . 2-Aminothiazoles, a significant class of organic medicinal compounds, are utilized as starting material for the synthesis of diverse range of heterocyclic analogues .Molecular Structure Analysis
The molecular formula of Ethyl (formylamino)(thioxo)acetate is C5H7NO3S. The SMILES string representation is [H]C(NC1=NC(CC(OCC)=O)=CS1)=O .Physical And Chemical Properties Analysis
The molecular weight of Ethyl (formylamino)(thioxo)acetate is 161.18 g/mol. The density is 1.5±0.1 g/cm3, and the boiling point is 381.3±34.0 °C at 760 mmHg .Scientific Research Applications
Synthesis and Structural Analysis
- Ethyl (Z)-α-formylamino-β-arylacrylates, derived from ethyl N, N-diformylamino acetate, have been synthesized and their structure characterized by X-ray diffraction, highlighting their potential in organic chemistry and material science research (Han, Hu, Zhou, & Yu, 2010).
Chemical Properties and Molecular Structure
- Studies on compounds such as ethyl 2-(3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetate have revealed insights into the molecular structure and chemical properties of thioxo compounds, contributing to a deeper understanding of their reactivity and interactions (Karczmarzyk, Pitucha, Wysocki, Fruziński, & Olender, 2012).
Biological and Pharmaceutical Applications
- Ethyl (formylamino)(thioxo)acetate derivatives have shown promise in biological applications. For instance, derivatives like ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylates have been explored for their antioxidant and antimicrobial activities, which could be significant in developing new pharmaceuticals (Youssef & Amin, 2012).
Development of Anti-Cancer Agents
- Research has also delved into the development of anti-cancer agents using these compounds. A study described the synthesis of a novel derivative that exhibited potent cytotoxic activity against various cancer cell lines, highlighting the potential of ethyl (formylamino)(thioxo)acetate derivatives in cancer therapy (Riadi et al., 2021).
Enzymatic and Microbial Processes
- The compound has also been investigated in enzymatic processes, such as the kinetic resolution of ethyl 1,4-benzodioxan-2-carboxylate, an intermediate in drug production. This demonstrates its role in biotechnological applications and enzyme-catalyzed reactions (Kasture, Varma, Kalkote, Nene, & Kulkarni, 2005).
Neuroprotective Activity
- Derivatives of ethyl (formylamino)(thioxo)acetate have been synthesized with neuroprotective properties, offering potential therapeutic applications for neurodegenerative diseases (Kucukkilinc et al., 2017).
Safety And Hazards
Future Directions
2-Aminothiazoles, which are used in the synthesis of Ethyl (formylamino)(thioxo)acetate, are a significant class of organic medicinal compounds with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents . This suggests potential future directions for the development of new drug candidates .
properties
IUPAC Name |
ethyl 2-formamido-2-sulfanylideneacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3S/c1-2-9-5(8)4(10)6-3-7/h3H,2H2,1H3,(H,6,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEANZFIQZDNBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=S)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (formylamino)(thioxo)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.